
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a variety of biochemical and physiological effects that make it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action of 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to inhibit the activity of certain protein kinases involved in cancer cell proliferation.
Biochemical and Physiological Effects:
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activity. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. Additionally, this compound has been shown to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide in lab experiments include its potent anti-inflammatory and anti-cancer activity, as well as its potential neuroprotective effects. However, there are also limitations to using this compound, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide. One potential direction is to explore the use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide involves several steps. The starting material for this synthesis is 1-ethyl-2-methylpyrrole-4-carboxylic acid, which is reacted with cyclobutanemethanol and thionyl chloride to yield the corresponding acid chloride. This acid chloride is then reacted with N-methylpiperazine and sodium azide to yield the desired product.
Applications De Recherche Scientifique
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in the treatment of several diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activity in vitro, and further studies are needed to explore its potential as a therapeutic agent.
Propriétés
IUPAC Name |
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-3-16-9-11(14)7-12(16)13(17)15(2)8-10-5-4-6-10/h7,9-10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWSYUISCKWBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)N(C)CC2CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

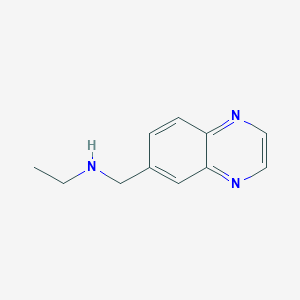
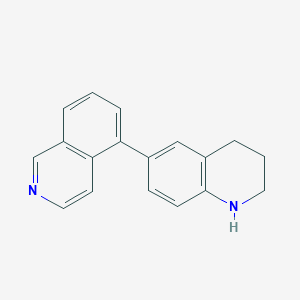


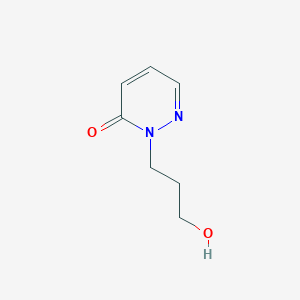
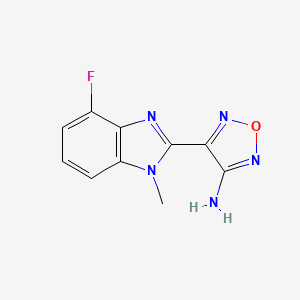
![2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one](/img/structure/B7568214.png)
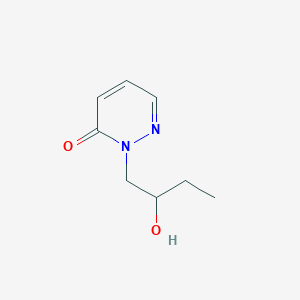
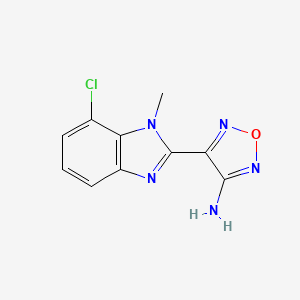
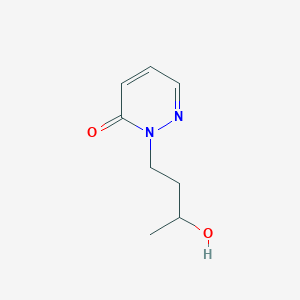
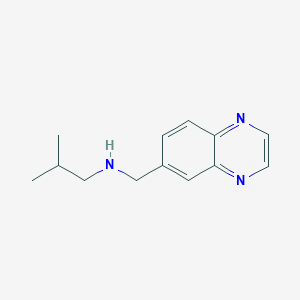
![3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid](/img/structure/B7568250.png)
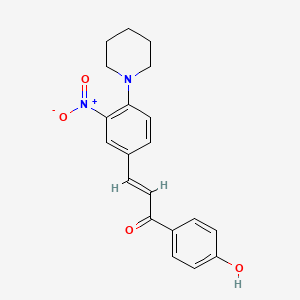
![4-[(2,3,5-Trifluorophenyl)carbamoylamino]butanoic acid](/img/structure/B7568260.png)